Clomethiazole
Overview
Description
. It is primarily used in treating and preventing symptoms of acute alcohol withdrawal. Clomethiazole is structurally related to thiamine (vitamin B1) but acts as a sedative, hypnotic, muscle relaxant, and anticonvulsant .
Mechanism of Action
Target of Action
Clomethiazole primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABAA receptor) . This receptor is a key component of the main fast inhibitory neurotransmitter system in the mammalian central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator at the GABAA receptor . It enhances the action of the neurotransmitter GABA at this receptor, producing anxiolytic, anticonvulsant, sedative, and hypnotic effects . Specifically, this compound interacts with the GABAA receptor complex and inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation . This interaction increases the rate of [35S]TBPS dissociation and decreases the binding affinity .
Biochemical Pathways
This compound’s action on the GABAA receptor leads to an increase in inhibitory neurotransmission, which can have various downstream effects depending on the specific neuronal circuits involved . Additionally, this compound is a potent inhibitor of the CYP2E1 enzyme, which slows down the metabolism of ethanol, hence its use in alcohol withdrawal . It is also an inhibitor of CYP2B6 and possibly CYP2A6, thus it can affect the plasma clearance of substrates of those enzymes .
Pharmacokinetics
This compound is characterized by a two-compartment pharmacokinetic model with interindividual variability in all structural parameters . For a patient weighing 75 kg, the average clearance (CL), volume of distribution (V1), intercompartmental clearance (Q), and volume of distribution of the peripheral compartment (V2) were estimated to be 52.7 l/h, 82.5 l, 167 l/h, and 335 l, respectively . Increasing body weight and concomitant administration of liver enzyme-inducing drugs were found to increase clearance .
Result of Action
The interaction of this compound with the GABAA receptor leads to an increase in inhibitory neurotransmission, resulting in its sedative, hypnotic, muscle relaxant, and anticonvulsant effects . This makes it useful in treating and preventing symptoms of acute alcohol withdrawal .
Action Environment
Environmental factors such as the presence of other drugs can influence the action of this compound. For example, when this compound is administered via IV in addition to carbamazepine, its clearance is increased by 30%, which results in a proportional reduction in plasma concentration . Furthermore, this compound is particularly toxic and dangerous if overdosed and is potentially fatal. Alcohol multiplies the effect .
Biochemical Analysis
Biochemical Properties
Clomethiazole interacts with various biomolecules, primarily the GABAA receptor complex . It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABAA receptor activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GABAA receptor complex . It acts as a positive allosteric modulator, enhancing the action of the neurotransmitter GABA at this receptor . This results in anxiolytic, anticonvulsant, sedative, and hypnotic effects .
Dosage Effects in Animal Models
In animal models of stroke, this compound has shown neuroprotective effects when infused at doses producing clinically relevant plasma concentrations
Metabolic Pathways
This compound is a potent CYP2E1 enzyme inhibitor, which slows down the metabolism of ethanol . It is also an inhibitor of CYP2B6 and possibly CYP2A6, thus affecting the plasma clearance of substrates of those enzymes .
Preparation Methods
Clomethiazole is synthesized through a series of chemical reactions involving thiazole derivatives. The synthetic route typically involves the reaction of 2-chloroethylamine hydrochloride with carbon disulfide and methylamine, followed by cyclization to form the thiazole ring . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Clomethiazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazoline derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and thiazoline derivatives .
Scientific Research Applications
Clomethiazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying thiazole derivatives and their reactivity.
Biology: Investigated for its effects on neurotransmitter systems, particularly the GABAergic system.
Industry: Employed in the synthesis of other pharmacologically active thiazole derivatives.
Comparison with Similar Compounds
Clomethiazole is structurally related to thiamine (vitamin B1) but has distinct pharmacological properties . Similar compounds include:
Barbiturates: Share similar sedative and hypnotic effects but differ in their chemical structure and mechanism of action.
Benzodiazepines: Also act on the GABA_A receptor but have a different binding site and pharmacokinetic profile.
Thiazole derivatives: Compounds like thiamine share structural similarities but have different biological activities.
This compound’s uniqueness lies in its dual action on the GABA_A receptor and chloride ion channels, as well as its ability to inhibit ethanol metabolism .
Properties
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLITLDOTJTVDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022842 | |
Record name | Clomethiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
clomethiazole interacts with the GABAA receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity. Gamma-aminobutyric acid (GABA), acting at GABAA receptors, is the main fast inhibitory neurotransmitter in mammalian central nervous system | |
Record name | Clomethiazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
533-45-9 | |
Record name | Clomethiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomethiazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomethiazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clomethiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomethiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOMETHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C5DBZ19HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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